

# physical and chemical properties of (E)-Pent-2-enoic acid

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## Compound of Interest

Compound Name: *trans-2-Pentenoic acid*

Cat. No.: B1200066

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## An In-depth Technical Guide to (E)-Pent-2-enoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-Pent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to support its use in a scientific setting.

### Chemical Identity and Physical Properties

(E)-Pent-2-enoic acid, also known as **trans-2-pentenoic acid**, is an unsaturated carboxylic acid. It is characterized by a five-carbon chain with a double bond in the trans configuration between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of (E)-Pent-2-enoic Acid

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	100.12 g/mol	[1]
CAS Number	13991-37-2	[2]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	9-11 °C	[3]
Boiling Point	106 °C at 20 mmHg	[3]
Density	0.99 g/mL at 25 °C	[3]
Solubility in Water	62.9 mg/mL at 20 °C	[4]
pKa	~4.7	[5]
Refractive Index (n <sub>20/D</sub> )	1.452	[3]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (E)-Pent-2-enoic acid.

Table 2: <sup>1</sup>H NMR Spectral Data of (E)-Pent-2-enoic Acid (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.35	br s	-	1H, -OH
7.14	dt	15.6, 6.3	1H, -CH=
5.82	dt	15.6, 1.7	1H, =CH-
2.21-2.30	m	-	2H, -CH <sub>2</sub> -
1.08	t	7.4	3H, -CH <sub>3</sub>

Table 3: <sup>13</sup>C NMR Spectral Data of (E)-Pent-2-enoic Acid (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
172.69	C=O
153.77	-CH=
119.76	=CH-
25.54	-CH <sub>2</sub> -
21.10	-CH <sub>3</sub>

Table 4: Infrared (IR) Spectroscopy Data of (E)-Pent-2-enoic Acid

Wavenumber (cm <sup>-1</sup> )	Assignment
~2970	C-H stretch (alkane)
~1695	C=O stretch (carboxylic acid)
~1650	C=C stretch (alkene)
~1420	O-H bend
~1290	C-O stretch
~980	=C-H bend (trans)

Table 5: Mass Spectrometry Data of (E)-Pent-2-enoic Acid (EI, 70 eV)

m/z	Relative Intensity (%)	Assignment
100	50	[M] <sup>+</sup>
82	23	[M - H <sub>2</sub> O] <sup>+</sup>
55	100	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
45	77	[COOH] <sup>+</sup>
39	99	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	61	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of (E)-Pent-2-enoic Acid via Doebner Modification of Knoevenagel Condensation

This protocol describes the synthesis of (E)-Pent-2-enoic acid from propanal and malonic acid using pyridine as a catalyst and solvent.<sup>[6][7]</sup>

#### Materials:

- Propanal
- Malonic acid
- Pyridine (anhydrous)
- Hydrochloric acid (HCl), 2M solution
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes).

- To this solution, add propanal (1.0 equivalent) dropwise with stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
- Slowly add 2M HCl to the cooled reaction mixture with stirring until the pH is acidic (pH ~1-2). This will precipitate the product and neutralize the pyridine.
- Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude (E)-Pent-2-enoic acid by vacuum distillation.

## Determination of Melting Point

This is a general procedure for determining the melting point of a low-melting solid like (E)-Pent-2-enoic acid.

Materials:

- (E)-Pent-2-enoic acid sample
- Capillary tubes
- Melting point apparatus

Procedure:

- Ensure the (E)-Pent-2-enoic acid sample is solidified by cooling it below its melting point.

- Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).

## Determination of Boiling Point

This is a general procedure for determining the boiling point of a liquid at a specific pressure.

Materials:

- (E)-Pent-2-enoic acid sample
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)

Procedure:

- Place a small amount of (E)-Pent-2-enoic acid into the test tube.
- Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.
- Attach the test tube to a thermometer and suspend the assembly in a heating bath.
- Heat the bath gently and observe the capillary tube.
- A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

## Determination of Aqueous Solubility

This is a general shake-flask method to determine the solubility of (E)-Pent-2-enoic acid in water.

Materials:

- (E)-Pent-2-enoic acid
- Distilled water
- Shake-flask or sealed vials
- Shaker or magnetic stirrer
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC

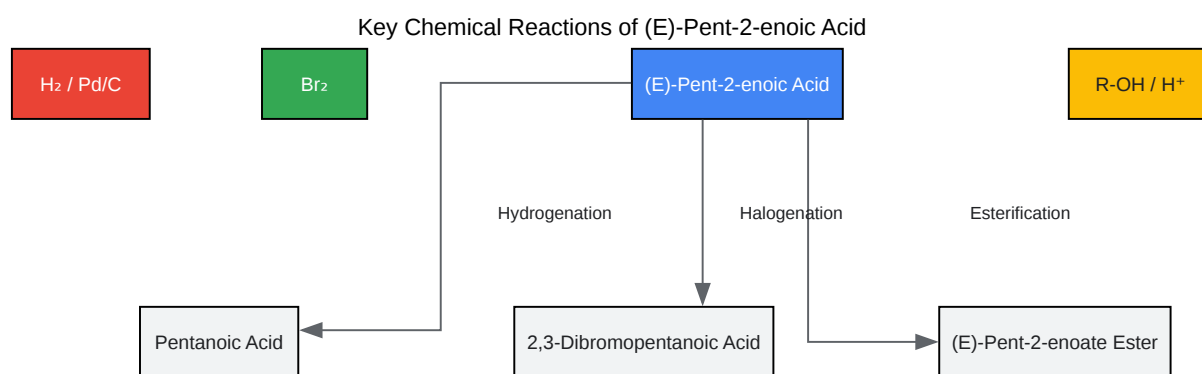
Procedure:

- Add an excess amount of (E)-Pent-2-enoic acid to a known volume of distilled water in a sealed vial.
- Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
- After agitation, allow the mixture to stand to let undissolved solute settle.
- Centrifuge the mixture to ensure complete separation of the solid and liquid phases.
- Carefully remove an aliquot of the clear supernatant.

- Determine the concentration of (E)-Pent-2-enoic acid in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.
- The determined concentration represents the aqueous solubility at that temperature.

## Chemical Reactivity and Pathways

(E)-Pent-2-enoic acid undergoes reactions typical of  $\alpha,\beta$ -unsaturated carboxylic acids.



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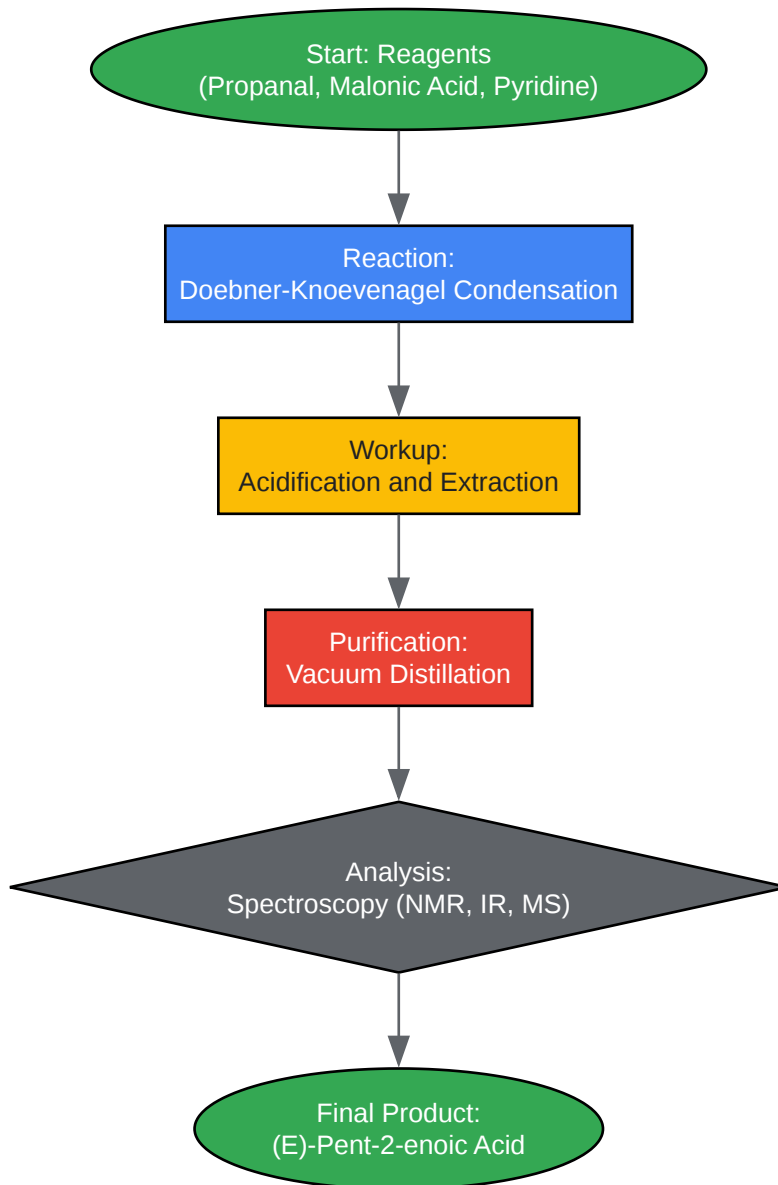
Caption: Key chemical reactions of (E)-Pent-2-enoic acid.

## Experimental and Logical Workflows

The synthesis of (E)-Pent-2-enoic acid follows a standard organic chemistry workflow.



## Synthesis Workflow for (E)-Pent-2-enoic Acid



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Caption: General workflow for the synthesis of (E)-Pent-2-enoic acid.

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